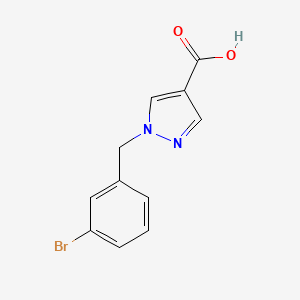
(2-Amino-1-cyclopropylethyl)dimethylamine
Descripción general
Descripción
(2-Amino-1-cyclopropylethyl)dimethylamine is a chemical compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol . This compound is known for its role as a small-molecule inhibitor of RNA Polymerase I transcription, making it a subject of interest in various fields of research and industry.
Aplicaciones Científicas De Investigación
(2-Amino-1-cyclopropylethyl)dimethylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in inhibiting RNA Polymerase I transcription, which is crucial for understanding gene expression and regulation.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to abnormal RNA transcription.
Mecanismo De Acción
Pharmacokinetics
9 °C at 760 mmHg . Its predicted density is 1.0 g/mL . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, and thus its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Amino-1-cyclopropylethyl)dimethylamine. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at room temperature . Furthermore, the compound’s efficacy may be influenced by the physiological environment within the body, including pH, the presence of other molecules, and specific characteristics of the target cells.
Análisis Bioquímico
Biochemical Properties
(2-Amino-1-cyclopropylethyl)dimethylamine plays a significant role in biochemical reactions, particularly in the inhibition of RNA Polymerase I transcription. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a small-molecule inhibitor of RNA Polymerase I, which is crucial for ribosomal RNA synthesis. The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting the synthesis of ribosomal RNA.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting RNA Polymerase I, this compound can lead to a reduction in ribosomal RNA synthesis, which in turn affects protein synthesis and cell growth. This compound has also been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly RNA Polymerase I. By binding to the active site of this enzyme, the compound inhibits its activity, leading to a decrease in ribosomal RNA synthesis. This inhibition can result in reduced protein synthesis and cell growth, ultimately inducing apoptosis in certain cell types. Additionally, this compound may also affect other cellular pathways and processes, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of RNA Polymerase I activity and prolonged effects on cell growth and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit RNA Polymerase I activity without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to RNA synthesis and protein metabolism. The compound interacts with enzymes such as RNA Polymerase I, affecting the synthesis of ribosomal RNA and subsequently influencing protein synthesis. Additionally, this compound may impact metabolic flux and metabolite levels, further contributing to its biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . This compound is known to interact with the L-type amino acid transporter 1 (LAT1), which facilitates its uptake into cells . Once inside the cell, this compound can accumulate in specific tissues, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the nucleolus, where it exerts its inhibitory effects on RNA Polymerase I. The targeting signals and post-translational modifications that direct this compound to the nucleolus are essential for its specific activity and function.
Métodos De Preparación
The synthesis of (2-Amino-1-cyclopropylethyl)dimethylamine typically involves the reaction of cyclopropylamine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
(2-Amino-1-cyclopropylethyl)dimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group in this compound can undergo substitution reactions with halogenated compounds to form new derivatives.
Major Products: The primary product formed from these reactions is cyclaniliprole, which involves the amine group reacting with a carboxylic acid derivative.
Comparación Con Compuestos Similares
(2-Amino-1-cyclopropylethyl)dimethylamine can be compared with other similar compounds, such as:
Cyclopropylamine: A precursor in the synthesis of this compound.
Dimethylamine: Another precursor used in the synthesis process.
Cyclaniliprole: A product formed from the reaction of this compound with a carboxylic acid derivative.
The uniqueness of this compound lies in its specific inhibition of RNA Polymerase I, which distinguishes it from other compounds with similar structures but different biological activities.
Propiedades
IUPAC Name |
1-cyclopropyl-N,N-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)7(5-8)6-3-4-6/h6-7H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJWODNUYBQODM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092301-70-6 | |
| Record name | (2-amino-1-cyclopropylethyl)dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


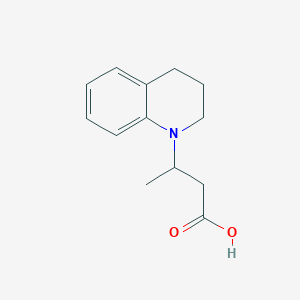


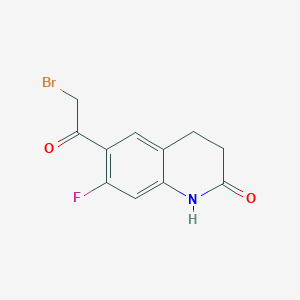

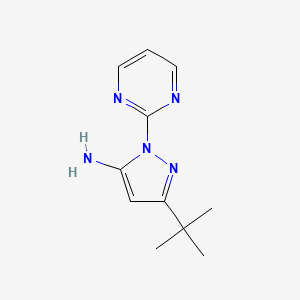
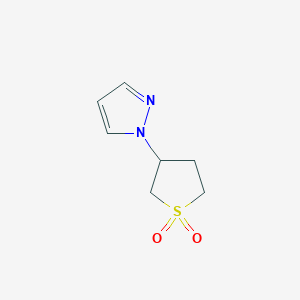
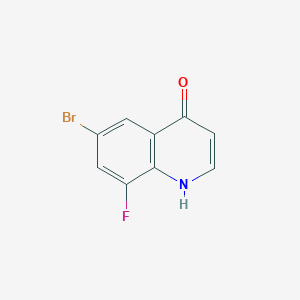
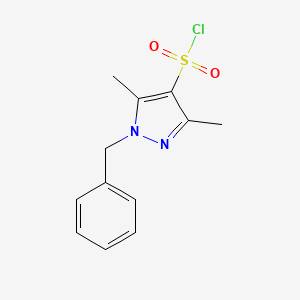
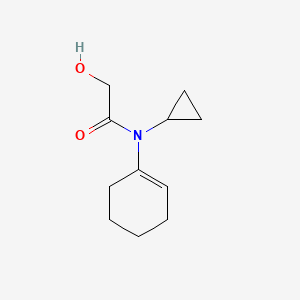
![1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol](/img/structure/B1371107.png)

![[(2-Carbamoylethyl)carbamoyl]formic acid](/img/structure/B1371110.png)
